Thalidomide-5'-propargyl-PEG1-OH
Description
Structure
3D Structure
Properties
Molecular Formula |
C18H16N2O6 |
|---|---|
Molecular Weight |
356.3 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-5-[3-(2-hydroxyethoxy)prop-1-ynyl]isoindole-1,3-dione |
InChI |
InChI=1S/C18H16N2O6/c21-7-9-26-8-1-2-11-3-4-12-13(10-11)18(25)20(17(12)24)14-5-6-15(22)19-16(14)23/h3-4,10,14,21H,5-9H2,(H,19,22,23) |
InChI Key |
GIJLYAIHXAIQPW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)C#CCOCCO |
Origin of Product |
United States |
Contextualization Within Targeted Protein Degradation Modalities
Targeted protein degradation (TPD) represents a paradigm shift in drug discovery, moving beyond traditional occupancy-based inhibition to the complete removal of disease-causing proteins. axispharm.com Unlike conventional drugs that block a protein's active site, TPD harnesses the cell's own machinery for protein disposal, the ubiquitin-proteasome system (UPS). axispharm.comnih.gov This approach utilizes bifunctional molecules that induce the proximity between a target protein and an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent destruction by the proteasome. nih.govresearchgate.net
Two prominent classes of protein degraders are molecular glue degraders (MGDs) and proteolysis-targeting chimeras (PROTACs). nih.gov Thalidomide (B1683933) itself is a well-known MGD, capable of "gluing" together the E3 ligase Cereblon (CRBN) and neosubstrate proteins, leading to their degradation. nih.govcellgs.com PROTACs, on the other hand, are heterobifunctional molecules consisting of two distinct ligands connected by a chemical linker. nih.gov One ligand binds to a protein of interest (POI), while the other recruits an E3 ligase. nih.gov Thalidomide-5'-propargyl-PEG1-OH is a key building block for constructing these PROTACs, providing the necessary E3 ligase-recruiting component. tenovapharma.com
Overview of Proteolysis Targeting Chimeras Protacs
PROTACs are engineered molecules that function as a bridge between a target protein and an E3 ubiquitin ligase. nih.gov The fundamental mechanism of a PROTAC involves the formation of a ternary complex, which includes the PROTAC molecule, the POI, and an E3 ligase. axispharm.com This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the surface of the POI. researchgate.net The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, a cellular machine responsible for protein catabolism. researchgate.netnih.gov A key feature of PROTACs is their catalytic nature; after the POI is degraded, the PROTAC is released and can engage another target protein molecule, enabling sustained protein knockdown with potentially lower compound exposures. researchgate.netcellgs.com
The design of a PROTAC is modular, comprising three key components:
A ligand that specifically binds to the POI.
A ligand for an E3 ubiquitin ligase.
A chemical linker that connects the two ligands. nih.govxcessbio.com
Thalidomide-5'-propargyl-PEG1-OH serves as a pre-fabricated "E3 ligase ligand-linker" conjugate, streamlining the synthesis of new PROTACs. glpbio.com
Role of Thalidomide Derived Ligands in E3 Ubiquitin Ligase Recruitment
The thalidomide (B1683933) component of Thalidomide-5'-propargyl-PEG1-OH is crucial for its function. Thalidomide and its well-known analogs, such as lenalidomide (B1683929) and pomalidomide, are potent ligands for Cereblon (CRBN). medchemexpress.com CRBN is the substrate receptor component of the Cullin-RING E3 ubiquitin ligase 4 (CRL4^CRBN^) complex. frontiersin.orgnih.gov The discovery that thalidomide's biological effects are mediated through its binding to CRBN was a landmark finding in pharmacology and has been foundational to the development of CRBN-recruiting PROTACs. nih.govnih.gov
When incorporated into a PROTAC, the thalidomide moiety directs the entire molecule to the CRL4^CRBN^ E3 ligase complex. frontiersin.org This interaction is essential for bringing the ligase into close proximity with the POI bound by the other end of the PROTAC, thereby initiating the degradation cascade. researchgate.net Compared to ligands for other E3 ligases like VHL, CRBN ligands derived from thalidomide are often smaller and possess more favorable drug-like properties, making them highly attractive for PROTAC design.
The Propargyl Peg1 Moiety As a Versatile Chemical Handle
Engagement with the E3 Ubiquitin Ligase Cereblon (CRBN)
The initial and critical step in the mechanism of action of this compound is its interaction with Cereblon (CRBN). CRBN is a substrate receptor component of the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4). scispace.com The thalidomide (B1683933) portion of the molecule is responsible for this specific binding.
Allosteric Binding and Recruitment of CRBN
Table 1: Representative Binding Affinities of Thalidomide Analogs to CRBN
| Compound | Binding Affinity (Kd) to CRBN | Method |
|---|---|---|
| Thalidomide | ~1-2 µM | Isothermal Titration Calorimetry (ITC) |
| Lenalidomide (B1683929) | ~0.1-0.5 µM | ITC / Surface Plasmon Resonance (SPR) |
| Pomalidomide | ~0.01-0.1 µM | ITC / SPR |
Note: This table presents typical binding affinities for well-studied thalidomide analogs to illustrate the expected range of interaction with CRBN. The precise binding affinity of this compound may vary.
The binding of the thalidomide moiety to CRBN is a prerequisite for the subsequent recruitment of the entire CRL4 complex. nih.gov
Formation of the CRL4CRBN Ubiquitin Ligase Complex
Upon binding of this compound to CRBN, CRBN acts as a substrate receptor within the larger CRL4 E3 ubiquitin ligase complex. This complex consists of several key proteins: Cullin 4 (CUL4), DNA damage-binding protein 1 (DDB1), and ROC1 (Regulator of Cullins-1). nih.gov The assembly of this complex is crucial for its function as an E3 ligase, which is to catalyze the transfer of ubiquitin from a ubiquitin-conjugating enzyme (E2) to a substrate protein. The binding of thalidomide and its analogs can stabilize the CRL4CRBN complex, and in some instances, has been shown to inhibit the autoubiquitination of CRBN, thereby increasing its stability and cellular levels. bpsbioscience.com
Ternary Complex Formation with Target Proteins
The defining feature of a PROTAC molecule synthesized from this compound is its ability to induce the formation of a ternary complex, which consists of the PROTAC itself, the CRL4CRBN E3 ligase complex, and the target protein intended for degradation.
Induced Proximity for Substrate Ubiquitination
The PEG1 linker and the propargyl group of this compound are designed to be chemically linked to a ligand that binds a specific target protein. This creates a bifunctional PROTAC. One end of the PROTAC (the thalidomide part) binds to CRBN, while the other end binds to the target protein. This dual binding brings the target protein into close proximity with the CRL4CRBN E3 ligase complex. This "induced proximity" is the cornerstone of PROTAC technology, as it effectively forces the E3 ligase to recognize the target protein as a substrate for ubiquitination.
Conformational Changes within the Ternary Complex
The formation of the ternary complex is a highly dynamic process that often involves significant conformational changes in both the E3 ligase and the target protein. The specific geometry and flexibility of the linker, in this case, the PEG1 chain, play a critical role in allowing for a productive ternary complex to form. A successful ternary complex positions the target protein in such a way that its surface lysine (B10760008) residues are accessible to the E2 ubiquitin-conjugating enzyme associated with the CRL4CRBN complex. This precise positioning facilitates the efficient transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome. While crystal structures for ternary complexes involving this compound are not available, studies of other thalidomide-based PROTACs have revealed the intricate protein-protein and protein-ligand interactions that stabilize these assemblies.
Substrate Recognition and Specificity Alteration
Thalidomide and its derivatives, including the thalidomide moiety in this compound, are known as "molecular glues" because they essentially glue a new protein substrate to the E3 ligase.
The binding of the thalidomide analog to CRBN creates a new molecular surface on CRBN. This altered surface has a high affinity for specific proteins that would not normally be recognized by CRBN. These newly recognized proteins are referred to as "neosubstrates." The identity of the neosubstrates is dependent on the specific thalidomide analog bound to CRBN. For instance, lenalidomide induces the degradation of Ikaros (IKZF1) and Aiolos (IKZF3), while a different analog, CC-885, promotes the degradation of GSPT1.
When incorporated into a PROTAC, the this compound component hijacks this neosubstrate recruitment mechanism. However, in the case of a PROTAC, the primary target is determined by the ligand attached to the propargyl end of the molecule. The thalidomide moiety's role is to effectively anchor the CRL4CRBN complex to the target protein via the PROTAC linker, thereby overriding the native substrate specificity of CRBN and directing its ubiquitinating activity towards the targeted protein.
Identification of Neomorphic Substrates by Thalidomide Analogues
The binding of a thalidomide analogue to the hydrophobic pocket of CRBN creates a novel interface that promotes the recruitment of specific neosubstrates to the E3 ligase complex. acs.org While research has not focused exclusively on this compound, the neosubstrates identified for thalidomide and its other derivatives, such as lenalidomide and pomalidomide, provide a clear indication of its expected targets.
Key neosubstrates for the thalidomide-CRBN complex include several zinc finger transcription factors critical in hematopoietic cell development and certain cancers. Among the most prominent are Ikaros (IKZF1) and Aiolos (IKZF3). nih.gov The degradation of these factors is a cornerstone of the therapeutic effects of immunomodulatory drugs (IMiDs) in multiple myeloma. Other identified neosubstrates include Sal-like protein 4 (SALL4) and promyelocytic leukemia zinc finger (PLZF), whose degradation has been linked to the teratogenic effects of thalidomide. bath.ac.uk The specific set of proteins that can be degraded is dependent on the precise chemical structure of the thalidomide analogue, which fine-tunes the interaction surface between CRBN and the target protein. researchgate.net
Table 1: Representative Neosubstrates Degraded by Thalidomide Analogues via CRBN
| Neosubstrate | Inducing Analogue(s) | Associated Cellular Context/Effect | Citation(s) |
| Ikaros (IKZF1) | Lenalidomide, Pomalidomide, Thalidomide | Lymphocyte development, Multiple Myeloma | acs.orgnih.gov |
| Aiolos (IKZF3) | Lenalidomide, Pomalidomide, Thalidomide | Lymphocyte development, Multiple Myeloma | acs.orgnih.gov |
| Casein Kinase 1α (CK1α) | Lenalidomide | Myelodysplastic syndromes (5q- MDS) | researchgate.net |
| GSPT1 | CC-885 (Thalidomide Analogue) | Translation termination, Cancer cell cytotoxicity | acs.org |
| SALL4 | Thalidomide, Pomalidomide | Embryonic development, Teratogenicity | bath.ac.uk |
| PLZF | Thalidomide, 5-hydroxythalidomide | Limb development, Teratogenicity | bath.ac.uk |
| p63 | Thalidomide | Fin and ear development (in zebrafish models) | researchgate.net |
Detailed Analysis of Ubiquitin Tagging on Target Proteins
Once the ternary complex forms—consisting of this compound, CRBN, and the neosubstrate—the CRL4^CRBN^ E3 ligase is activated to catalyze the transfer of ubiquitin molecules to the captured protein. Ubiquitination is a multi-step enzymatic cascade involving an E1 ubiquitin-activating enzyme, an E2 ubiquitin-conjugating enzyme, and the E3 ubiquitin ligase which provides substrate specificity.
Research has shown that the ubiquitination of CRBN neosubstrates can follow a "prime-extend" model. nih.gov This process involves the cooperation of two distinct E2 enzymes. First, an initiating E2 enzyme, such as UBE2D3, adds a single ubiquitin molecule (monoubiquitination) to a lysine residue on the neosubstrate. Following this priming event, a second E2 enzyme, UBE2G1, rapidly adds successive ubiquitin molecules to the first, elongating the chain. nih.gov This efficient, two-step mechanism ensures the robust tagging of the target protein for destruction.
Subsequent Proteasomal Degradation Pathway Activation
The attachment of a polyubiquitin (B1169507) chain serves as a degradation signal, or "degron," that is recognized by the 26S proteasome, a large, ATP-dependent proteolytic complex responsible for degrading most intracellular proteins. The polyubiquitinated neosubstrate is captured by ubiquitin receptors on the 19S regulatory particle of the proteasome. The protein is then unfolded, deubiquitinated, and threaded into the 20S core particle, where it is cleaved into small peptides.
Elucidation of Ubiquitin Chain Linkage Types Driving Degradation
The function of a polyubiquitin chain is dictated by the specific lysine residue on the ubiquitin molecule that is used to form the linkage. The human ubiquitin protein has seven lysine residues (K6, K11, K27, K29, K33, K48, and K63) through which it can be linked.
The canonical signal for proteasomal degradation is a polyubiquitin chain linked through Lysine 48 (K48). nih.govnih.gov In the context of CRL4^CRBN^-mediated degradation, it has been demonstrated that neosubstrates are predominantly modified with K48-linked polyubiquitin chains. nih.gov This specific linkage type ensures efficient recognition and degradation by the proteasome.
More recent studies have uncovered further complexity, revealing that neosubstrates can be modified with branched ubiquitin chains. For instance, the E3 ligase TRIP12 has been shown to cooperate with CRL4^CRBN^ to assemble K29/K48-branched ubiquitin chains on target proteins. researchgate.netnih.gov These branched chains, containing both K29 and K48 linkages, can act as accelerators, further enhancing the efficiency of proteasomal degradation compared to K48-only chains. researchgate.net This cooperative mechanism highlights a sophisticated layer of regulation within the ubiquitin-proteasome system when hijacked by small-molecule degraders.
Table 2: Ubiquitin Linkage Types in CRBN-Mediated Degradation
| Linkage Type | Function | E2/E3 Enzymes Involved | Citation(s) |
| K48-linked | Primary signal for proteasomal degradation | CRL4^CRBN^, UBE2D3, UBE2G1 | nih.govnih.gov |
| K29/K48-branched | Accelerates proteasomal degradation | CRL4^CRBN^ in cooperation with TRIP12 | researchgate.netnih.gov |
Construction and Optimization of Novel PROTAC Molecules
The primary application of this compound is in the modular construction of PROTACs. A PROTAC is a bifunctional molecule designed to bring a target protein of interest (POI) into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the cell's proteasome. nih.gov The structure of a PROTAC consists of three key components: a ligand for the POI (the "warhead"), a ligand for an E3 ligase (the "anchor"), and a chemical linker that connects them. explorationpub.com this compound provides the E3 ligase-binding anchor and a linker with a reactive alkyne terminus, ready for conjugation to a warhead.
The terminal propargyl group of this compound is specifically designed for use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and popular "click chemistry" reaction. medchemexpress.com This reaction allows for the rapid and high-yielding covalent linkage of the alkyne-containing thalidomide-linker component with a separate molecule—the POI ligand—that has been functionalized with an azide group. medchemexpress.comnih.gov
The CuAAC reaction is valued in PROTAC synthesis for its high specificity, functional group tolerance, and the mild reaction conditions required, which preserves the integrity of complex biological molecules. medchemexpress.com This modular approach enables the parallel synthesis of extensive libraries of PROTACs, where researchers can systematically vary the POI ligand, the E3 ligase ligand, or the linker characteristics to find the most effective degrader. nih.govrsc.org For instance, a library of PROTACs targeting the Bromodomain and Extra-Terminal motif (BET) protein BRD4 was successfully synthesized by coupling an azide-modified JQ1 (a BRD4 inhibitor) with alkyne-functionalized E3 ligase ligands, including thalidomide derivatives. rsc.org This strategy confirmed that the resulting triazole ring formed by the click reaction is a stable and effective connecting unit within the final PROTAC structure. nih.govrsc.org
| Component 1 (from building block) | Component 2 (warhead) | Reaction | Linkage Formed | Resulting Molecule |
| Thalidomide-linker-Alkyne | Azide -functionalized POI ligand | CuAAC | Triazole | PROTAC |
The rational design of a potent PROTAC is a complex process where the linker plays a crucial, often underestimated, role. nih.gov The linker's length, composition, and rigidity critically influence the physicochemical properties and biological activity of the final molecule. nih.govnih.gov It dictates the spatial orientation of the POI and E3 ligase, which is essential for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase). nih.gov
Linker Length and Composition: The PEG1 unit in this compound provides a short, hydrophilic spacer. PEG linkers are commonly used due to their ability to improve solubility and conformational flexibility. nih.gov However, the optimal linker length is highly target-dependent. For example, in the creation of homo-PROTACs for CRBN degradation, a short 8-atom PEG linker was found to be optimal. nih.gov Conversely, studies on other targets like TANK-binding kinase 1 (TBK1) showed that linkers shorter than 12 atoms were inactive, while longer linkers conferred robust degradation. nih.gov The flexibility of PEG linkers can help optimize the geometry of the ternary complex, as demonstrated in the potent BRD4 degrader ARV-825. nih.gov
Linker Rigidity: While flexibility can be advantageous, in some cases, a more rigid linker structure is necessary to maintain the proper binding conformations of the warhead and anchor ligands, thereby increasing the stability of the ternary complex. nih.gov Rigid linkers, such as those incorporating alkyne or benzene (B151609) groups, can reduce the entropic penalty of forming the ternary complex and may engage in favorable stacking interactions with the proteins themselves. nih.govnih.gov The choice between a flexible PEG-based linker and a more rigid alkyl-based one is a key consideration in PROTAC design. nih.gov
Investigation of Protein-Protein Interactions in Ubiquitination
Beyond its role as a synthetic building block, thalidomide and its derivatives are instrumental as chemical probes for studying the fundamental biology of the ubiquitin-proteasome system.
Thalidomide and its analogs, often called immunomodulatory drugs (IMiDs), function by binding directly to CRBN, a substrate receptor for the CRL4 E3 ubiquitin ligase complex. nih.govresearchgate.net This binding event alters the substrate specificity of CRL4^CRBN^, inducing the recruitment of "neosubstrates"—proteins not normally targeted by this ligase—for ubiquitination and degradation. nih.govresearchgate.net The glutarimide (B196013) ring of thalidomide slots into a specific binding pocket on CRBN, while the rest of the molecule protrudes and creates a new surface for protein-protein interactions. nih.gov
By modifying the part of the thalidomide molecule that extends from this binding pocket, as is done in the synthesis of PROTACs, researchers can systematically probe and manipulate these induced interactions. Fluorescently labeled thalidomide derivatives, such as BODIPY FL thalidomide or Thalidomide-Cyanine 5, have been developed as high-affinity probes to directly measure binding to CRBN in biochemical assays like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). matilda.sciencerndsystems.com These probes are essential for screening new CRBN ligands and for studying how different PROTACs engage with the ligase in a cellular context. rndsystems.compromega.com This allows for a detailed investigation of how subtle chemical changes can switch the repertoire of proteins targeted for degradation. researchgate.net
Preclinical In Vitro and Ex Vivo Studies in Disease Models
The ultimate test of a novel PROTAC is its ability to effectively induce the degradation of its intended target within a biological system. This is assessed through a variety of preclinical assays.
Once a PROTAC is synthesized using a building block like this compound, its efficacy is quantified in cellular models. A primary method for measuring protein levels is the Western blot, which provides a direct visualization of the decrease in the target protein's abundance after treatment with the PROTAC. researchgate.net While reliable, this method is not well-suited for high-throughput screening. oup.com
To overcome this limitation, a range of more scalable assays have been developed:
Reporter Gene Assays: These systems utilize genetic engineering to fuse the target protein to a reporter protein, such as NanoLuc® luciferase (e.g., the HiBiT system) or Enhanced Green Fluorescent Protein (EGFP). researchgate.netoup.com The level of the target protein can then be quantified by measuring luminescence or fluorescence, which is a rapid and high-throughput-compatible method for screening PROTAC libraries and determining key degradation parameters like DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation). oup.com
Mass Spectrometry (MS): MS-based proteomics offers a powerful, unbiased approach to quantify changes in the level of the endogenous target protein and can simultaneously reveal off-target effects across the entire proteome. researchgate.netoup.com
Ternary Complex and Target Engagement Assays: Technologies like NanoBRET™ can be used in live cells to measure the formation of the ternary complex or to quantify the engagement of the PROTAC with its E3 ligase target, providing mechanistic insights into the PROTAC's mode of action. promega.com
These assays are crucial for establishing the structure-activity relationship (SAR) of a series of PROTACs, guiding the optimization of the linker and ligands to develop potent and selective degraders for potential therapeutic use. nih.govnih.gov
| Assay Type | Principle | Key Parameter(s) Measured | Throughput |
| Western Blot | Antibody-based detection of protein on a membrane | Protein abundance | Low |
| Reporter Assays (e.g., HiBiT) | Luminescence/Fluorescence from a POI-reporter fusion | DC₅₀, Dₘₐₓ, degradation kinetics | High |
| Mass Spectrometry | Quantification of peptides from digested proteins | Endogenous protein levels, proteome-wide selectivity | Medium |
| NanoBRET™ | Bioluminescence resonance energy transfer | Ternary complex formation, target engagement | High |
Measurement of E3 Ligase Activity in Cell-Free Systems
Cell-free biochemical assays are fundamental for quantitatively assessing the activity of the Cullin-RING E3 ubiquitin ligase complex, CRL4^CRBN^. This compound, as a derivative of thalidomide, is a critical tool in these systems. Researchers utilize it to directly modulate the activity of CRBN in a controlled, cell-free environment.
Methodologies such as AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) are employed to measure the drug-dependent interaction between CRBN and its substrates. biorxiv.org In these assays, recombinant CRBN and a potential neosubstrate are incubated with the thalidomide derivative. An interaction induced by the compound brings donor and acceptor beads into proximity, generating a detectable signal that is proportional to the binding affinity.
Furthermore, in vitro ubiquitination assays are performed to directly measure E3 ligase activity. These systems typically include:
E1 Ubiquitin-Activating Enzyme
E2 Ubiquitin-Conjugating Enzyme
Recombinant CRL4^CRBN^ complex
A specific substrate (neosubstrate)
Ubiquitin and ATP
By adding this compound, researchers can trigger the ubiquitination of the neosubstrate by the CRL4^CRBN^ complex. The resulting polyubiquitinated substrate can be detected and quantified via immunoblotting, providing a direct readout of E3 ligase activity. Studies have revealed that thalidomide and its analogs can also enhance E3 ligase function by inhibiting the auto-ubiquitination of CRBN, leading to its stabilization and accumulation. nih.gov
| Research Methodology | Description | Key Findings Enabled by Thalidomide Analogs |
| AlphaScreen | A bead-based proximity assay to measure molecular interactions in a homogeneous format. | Identification of direct, thalidomide-dependent binding between CRBN and novel neosubstrates like PLZF. biorxiv.org |
| In Vitro Ubiquitination | A biochemical assay reconstituting the ubiquitination cascade to monitor substrate modification. | Confirmation that CRBN acts as a substrate receptor for the CRL4 E3 ligase and that its activity can be modulated by small molecules. nih.gov |
| Cell-Free Protein Synthesis | Systems used to produce proteins and study their interactions without cellular complexity. | Development of methods for analyzing drug-dependent protein-protein interactions (PPIs). jst.go.jp |
Application in Advanced In Vitro Models (e.g., 3D Cell Culture, Organoid Systems)
While much of the initial research on thalidomide-induced protein degradation was conducted in 2D cell culture, the principles are increasingly being applied to more physiologically relevant advanced in vitro models. Three-dimensional (3D) cell cultures and organoid systems better recapitulate the complex cell-cell and cell-matrix interactions of native tissues.
In these models, chemical probes like this compound are used to investigate the functional consequences of degrading specific target proteins in a tissue-like context. For example, by treating cancer spheroids or patient-derived organoids with a thalidomide analog, researchers can assess the impact of neosubstrate degradation on tumor growth, invasion, and therapeutic response. These advanced models provide a crucial bridge between traditional cell culture and in vivo studies, offering more predictive data on the effects of targeted protein degradation.
Ex Vivo Tissue Explant Models for Functional Evaluation (e.g., Angiogenesis Assays)
Ex vivo tissue explant models offer a powerful platform for functional evaluation in a setting that preserves the native tissue architecture. A key example is the use of angiogenesis assays to study the effects of thalidomide and its derivatives. nih.gov The anti-angiogenic properties of thalidomide are one of its well-documented therapeutic effects.
In a rat aortic ring assay, for instance, a segment of the aorta is embedded in a collagen matrix and cultured. In response to growth factors, new microvessels sprout from the explant. The inhibitory effects of compounds can be quantified by measuring the density and length of these sprouts. Studies have utilized this model to test thalidomide metabolites, such as 5'-OH-thalidomide, revealing that specific metabolites possess anti-angiogenic activity. nih.gov this compound could be used in such assays to dissect the direct effects of CRBN modulation on the angiogenic process within an intact tissue fragment.
De Novo Target Identification and Validation Research
A significant application of this compound is in the discovery and validation of new protein targets for degradation. As a CRBN ligand, it is a cornerstone of research aimed at expanding the scope of targeted protein degradation.
Discovery of Novel CRBN-Dependent Neosubstrates (e.g., SALL4, p63, PLZF)
The binding of thalidomide or its analogs to CRBN alters the conformation of the substrate-binding pocket, enabling it to recognize and recruit proteins that it does not normally interact with. scispace.comnih.gov These newly recognized proteins are termed "neosubstrates." The discovery of these neosubstrates has been crucial for understanding both the therapeutic and teratogenic effects of thalidomide. researchgate.net
Biochemical screening using protein arrays has been a fruitful approach. For example, a human transcription factor protein array, where proteins were synthesized using a cell-free system, was used to identify Promyelocytic Leukemia Zinc Finger (PLZF) protein as a thalidomide-dependent CRBN interactor. biorxiv.orgembopress.orgnih.gov Subsequent cell-based assays confirmed that thalidomide and its derivatives induce the degradation of PLZF. embopress.org
Other critical neosubstrates identified through similar research efforts include:
SALL4: A transcription factor whose heterozygous loss-of-function mutations cause a syndrome that phenocopies thalidomide-induced birth defects. researchgate.net Its degradation is strongly induced by the thalidomide metabolite 5-hydroxythalidomide. jst.go.jp
p63: A transcription factor involved in development, also implicated as a candidate for thalidomide-induced teratogenicity. researchgate.net
IKZF1 (Ikaros) and IKZF3 (Aiolos): Lymphoid transcription factors whose degradation is linked to the anti-myeloma effects of immunomodulatory drugs (IMiDs) like lenalidomide and pomalidomide. nih.govnih.govacs.org
| Neosubstrate | Biological Function | Associated Effect of Degradation | Key References |
| SALL4 | Developmental Transcription Factor | Teratogenicity (limb defects) | biorxiv.orgresearchgate.net |
| PLZF | Transcription Factor | Teratogenicity | biorxiv.orgembopress.orgresearchgate.netnih.gov |
| p63 | Developmental Transcription Factor | Teratogenicity | researchgate.netresearchgate.net |
| IKZF1/IKZF3 | Lymphoid Transcription Factors | Anti-myeloma activity | nih.govnih.govacs.org |
| CK1α | Casein Kinase 1α | Anti-proliferative effect (in 5q-syndrome) | nih.govoup.com |
Elucidation of Previously Unidentified Degradation Pathways
The investigation into thalidomide's mechanism of action has fundamentally uncovered a novel pathway for induced protein degradation. rsc.org It established the concept of the "molecular glue," where a small molecule does not inhibit a protein but instead induces a new interaction between an E3 ligase and a target protein, leading to the target's destruction. scispace.comresearchgate.net
Research using thalidomide derivatives has helped to map out this pathway in detail. It has been shown that the glutarimide ring of the drug binds within a hydrophobic pocket of CRBN, while the other parts of the molecule are exposed to recruit the neosubstrate. nih.gov This recruitment leads to the ubiquitination of the neosubstrate by the CRL4^CRBN^ complex and its subsequent degradation by the proteasome. nih.gov Further studies have even identified the specific E2 enzymes, UBE2D3 (for mono-ubiquitination) and UBE2G1 (for poly-ubiquitin chain elongation), that are required for the degradation of CRBN neosubstrates. scispace.com
Contributions to Fundamental Research on the Ubiquitin-Proteasome System
The study of thalidomide and its interaction with CRBN has profoundly impacted the broader field of ubiquitin-proteasome system (UPS) research. It provided the first and most prominent clinical validation that the substrate specificity of an E3 ligase can be pharmacologically manipulated to achieve a therapeutic outcome. researchgate.net
This discovery was a watershed moment, launching the field of Targeted Protein Degradation (TPD). It demonstrated that small molecules could be used not just to inhibit protein function but to eliminate the protein entirely. This paradigm shift opened the door to targeting proteins previously considered "undruggable" due to a lack of suitable active sites for inhibition. jst.go.jp
The thalidomide-CRBN system became the blueprint for the development of Proteolysis-Targeting Chimeras (PROTACs). oup.com These are heterobifunctional molecules composed of a ligand for an E3 ligase (like thalidomide) connected via a linker to a ligand for a target protein. This compound is a direct product of this line of research, serving as a ready-made building block for synthesizing novel PROTACs. medchemexpress.com By providing a validated E3 ligase handle, it accelerates the development of new degraders for a multitude of protein targets.
Structure Activity Relationship Sar Studies of Thalidomide 5 Propargyl Peg1 Oh and Its Derivatives
Influence of the Thalidomide (B1683933) Moiety's Structural Features on CRBN Binding Affinity
The interaction between the thalidomide moiety and CRBN is a critical determinant of a PROTAC's degradation efficiency. This binding is primarily mediated by the glutarimide (B196013) ring of thalidomide, which fits into a specific pocket on the CRBN protein. researchgate.netresearchgate.net However, the phthalimide (B116566) portion also plays a role, particularly in mediating the recruitment of neosubstrates for degradation.
Effects of Substitutions on the Phthalimide Ring
For instance, replacing the phthalimide ring with other aromatic systems has been explored to improve the physicochemical properties of the resulting PROTACs, such as their stability. Phenyl glutarimide (PG) derivatives, where the phthalimide is replaced by a phenyl group, have been shown to retain CRBN affinity while exhibiting improved chemical stability compared to traditional immunomodulatory imide drugs (IMiDs). nih.gov
| Ring System | Effect on CRBN Binding/Activity | Reference |
| Phthalimide | Essential for certain neosubstrate recruitment. | |
| Phenyl | Retains CRBN affinity with improved chemical stability. | nih.gov |
| Quinazolinone | Used in derivatives like Avadomide (CC-122). | nih.gov |
| Phthalazinone | Can lead to potent degradation of specific neosubstrates. | acs.org |
This table summarizes the effects of different ring systems in place of the phthalimide moiety on CRBN-related activities.
Effects of Substitutions on the Glutarimide Ring
The glutarimide ring is the key pharmacophore responsible for direct binding to CRBN. researchgate.netbohrium.com Several structural features of this ring are essential for this interaction. The imide group, with its hydrogen bond donor and acceptor capabilities, and both carbonyl groups are critical for binding. researchgate.net The absence of one of the carbonyl groups leads to a loss of CRBN binding. researchgate.net
Furthermore, modifications at the C4 position of the glutarimide ring are generally not well-tolerated. Bulky substituents at this position can lead to a loss of CRBN binding due to steric clashes within the binding pocket. researchgate.net
| Glutarimide Ring Modification | Effect on CRBN Binding | Reference |
| Absence of one carbonyl group | Loss of binding | researchgate.net |
| Bulky substitution at C4-carbon | Loss of binding due to steric clash | researchgate.net |
| N-alkylation | Can inhibit CRBN binding | bohrium.com |
| Replacement with succinimide | May result in higher affinity | acs.org |
This table outlines the impact of various modifications to the glutarimide ring on its ability to bind to CRBN.
Stereochemical Determinants of CRBN Interaction
Thalidomide possesses a chiral center at the alpha-carbon of the glutarimide ring, leading to the existence of (S)- and (R)-enantiomers. youtube.com Structural and biochemical studies have consistently demonstrated that the (S)-enantiomer of thalidomide exhibits a significantly higher binding affinity for CRBN, often reported to be around 10-fold stronger than the (R)-enantiomer. researchgate.netyoutube.com This stereospecificity is attributed to the conformation of the glutarimide ring when bound to CRBN. The (S)-enantiomer adopts a more relaxed and energetically favorable conformation within the CRBN binding pocket. youtube.com
The alpha-linkage connecting the phthalimide and glutarimide rings is also a crucial structural feature. A beta-linkage between these two ring systems results in a complete loss of embryopathic activity, highlighting the importance of the specific three-dimensional arrangement for biological function. axispharm.com
Linker Design Parameters and their Impact on PROTAC Efficacy
The linker connecting the CRBN-binding moiety to the target protein-binding ligand is a critical component of a PROTAC molecule. Its length, composition, and flexibility play a pivotal role in the formation of a stable and productive ternary complex (PROTAC-target protein-E3 ligase), which is a prerequisite for efficient protein degradation.
Optimization of Polyethylene (B3416737) Glycol Spacer Length for Ternary Complex Formation
Polyethylene glycol (PEG) chains are commonly used as linkers in PROTAC design due to their hydrophilicity, which can improve the solubility of the molecule, and their synthetic tractability, allowing for the straightforward variation of linker length. nih.gov The length of the PEG spacer is a critical parameter that must be optimized for each specific target protein and E3 ligase pair. arxiv.org
A linker that is too short may sterically hinder the simultaneous binding of the PROTAC to both the target protein and CRBN, preventing the formation of a stable ternary complex. Conversely, a linker that is too long can also be detrimental, potentially leading to unproductive binding modes and reduced degradation efficiency. precisepeg.com The optimal linker length facilitates favorable protein-protein interactions within the ternary complex, enhancing its stability and promoting efficient ubiquitination. arxiv.org
This table provides examples of optimal linker lengths for different PROTAC systems, highlighting the target-dependent nature of this parameter.
Role of Linker Flexibility and Rigidity in Inducing Degradation
The flexibility and rigidity of the linker are key design elements that influence the conformational properties of the PROTAC and its ability to induce protein degradation. researchgate.net
Flexible linkers , such as those composed of alkyl chains or PEG units, provide conformational freedom, allowing the PROTAC to adopt an optimal orientation for the formation of a productive ternary complex. precisepeg.com This flexibility can be advantageous in accommodating the specific topographies of the target protein and E3 ligase surfaces.
Rigid linkers , which may incorporate aromatic rings, cycloalkanes (e.g., piperazine, piperidine), or alkynes, can pre-organize the PROTAC into a conformation that is favorable for binding, potentially increasing the stability of the ternary complex. researchgate.net By reducing the entropic penalty associated with complex formation, rigid linkers can enhance binding affinity and, consequently, degradation efficacy. The choice between a flexible and a rigid linker, or a combination of both, is a critical aspect of PROTAC optimization.
Modulating Ternary Complex Stability through Linker Chemistry
The stability of the ternary complex is a critical determinant of a PROTAC's efficacy in promoting protein degradation. The chemistry of the linker is a key modulator of this stability. The linker's role extends beyond merely connecting the two ligands; it actively participates in the interactions within the ternary complex.
The length of the PEG chain in thalidomide-based PROTACs has been shown to significantly impact their degradation efficiency. Studies on a series of Bruton's tyrosine kinase (BTK) degraders revealed that PROTACs with longer PEG linkers (≥ 4 PEG units) maintained binding affinity for both BTK and CRBN, whereas shorter linkers led to a significant impairment in binding. nih.gov This suggests that a certain minimum linker length is often required to avoid steric hindrance between the two proteins. However, excessively long linkers can also be detrimental due to increased flexibility and potential entropic penalties. nih.gov
The propargyl group, an alkyne, present in the linker of Thalidomide-5'-propargyl-PEG1-OH, is often utilized for conjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of click chemistry. explorationpub.com This results in the formation of a triazole ring within the final PROTAC structure. This triazole ring is not merely a passive connector; it can engage in hydrogen bonding and other interactions with the protein targets, thereby influencing the stability and orientation of the ternary complex. explorationpub.com
Table 1: Illustrative Impact of Linker Composition on PROTAC Activity
| Linker Type | Key Feature | General Impact on Ternary Complex | Reference |
| Alkyl Chain | Hydrophobic | Can lead to potent degradation but may impact solubility. | explorationpub.com |
| PEG Chain | Hydrophilic | Generally improves solubility and can form hydrogen bonds. | nih.gov |
| Propargyl (post-click) | Triazole ring | Can participate in hydrogen bonding and π-stacking interactions. | explorationpub.com |
Relationship between Molecular Conformation and Biological Activity
The three-dimensional conformation of a PROTAC is intrinsically linked to its biological activity. The flexibility and preferred spatial arrangement of the molecule dictate its ability to effectively bridge the target protein and the E3 ligase, leading to successful ubiquitination and subsequent degradation of the target.
Conformational Analysis of the PROTAC Construct
The linker in a PROTAC, such as the propargyl-PEG1-OH in the context of a full PROTAC molecule, is not a rigid rod. It possesses a degree of flexibility that allows the PROTAC to adopt various conformations. This conformational flexibility is essential for the formation of a productive ternary complex. Computational modeling and experimental techniques are employed to understand the conformational landscape of PROTACs.
Studies have shown that PROTACs can adopt folded or extended conformations in solution. The equilibrium between these states can be influenced by the linker's composition and the surrounding environment. For instance, the presence of intramolecular hydrogen bonds can favor a more compact, folded conformation, which may enhance cell permeability by masking polar groups. acs.org
The specific length and composition of the linker in a thalidomide-based PROTAC dictate the relative orientation of the target protein and CRBN within the ternary complex. This orientation is critical for positioning a lysine (B10760008) residue on the target protein's surface in proximity to the E2 ubiquitin-conjugating enzyme associated with the E3 ligase complex, a prerequisite for efficient ubiquitin transfer. nih.gov
Table 2: Factors Influencing PROTAC Conformation
| Factor | Influence on Conformation | Consequence for Activity | Reference |
| Linker Length | Determines the distance between the two ligands. | Affects the feasibility of ternary complex formation. | nih.gov |
| Linker Flexibility | Allows for adoption of various conformations. | Can overcome steric clashes and facilitate optimal protein-protein orientation. | nih.gov |
| Intramolecular Bonds | Can lead to a more folded, compact structure. | May improve cell permeability and influence binding affinity. | acs.org |
Allosteric Effects on E3 Ligase-Substrate Interface
The formation of the ternary complex is not simply a static event. The binding of the PROTAC and the target protein can induce conformational changes in the E3 ligase, a phenomenon known as allostery. These allosteric effects can modulate the E3 ligase's activity and its interaction with the target protein.
The linker of the PROTAC can play a role in these allosteric effects. By influencing the way the target protein is presented to the E3 ligase, the linker can impact the conformation of the ligase's substrate-binding domain. This can lead to either positive or negative cooperativity in the formation of the ternary complex. Positive cooperativity, where the binding of one protein enhances the binding of the other, is often associated with more potent protein degradation.
While direct evidence for allosteric effects mediated by the specific "this compound" linker is not available, the general principles of PROTAC-induced allostery are well-established. The intricate interplay of interactions within the ternary complex, including those involving the linker, can fine-tune the efficiency of the ubiquitination process. nih.gov For instance, the linker can influence the positioning of the G-loop of a kinase target within the CRBN binding pocket, affecting the stability and productivity of the complex. nih.gov
Advanced Analytical and Biophysical Methodologies for Characterizing Thalidomide 5 Propargyl Peg1 Oh Research
High-Throughput Screening for Degrader Identification
High-throughput screening (HTS) is an essential first step in identifying effective PROTACs that incorporate Thalidomide-5'-propargyl-PEG1-OH as the Cereblon (CRBN) E3 ligase ligand. These assays are designed to rapidly assess the degradation potential of large libraries of PROTAC molecules. nih.gov
Common HTS methodologies include:
Cell-based reporter assays: These assays utilize engineered cell lines that express a target protein fused to a reporter molecule, such as luciferase or a fluorescent protein. A decrease in the reporter signal indicates successful degradation of the target protein.
Antibody-based detection assays: Techniques like ELISA and Western blotting are adapted for a high-throughput format to directly measure the levels of the target protein after treatment with PROTACs.
Cell viability assays: In cases where the target protein is essential for cell survival, a decrease in cell viability can be used as an indirect measure of protein degradation.
These HTS approaches allow for the efficient screening of thousands of compounds, enabling the identification of promising PROTAC candidates for further optimization.
Proteomic Approaches for Global Protein Degradation Profiling
Once initial PROTAC candidates are identified, it is crucial to understand their specificity and potential off-target effects. Proteomics, the large-scale study of proteins, offers a comprehensive view of the changes in the cellular proteome upon PROTAC treatment. nih.govsci-hub.se
Mass spectrometry (MS)-based proteomics is the cornerstone of these investigations. researchgate.net Advanced MS techniques, such as Stable Isotope Labeling with Amino acids in Cell culture (SILAC) or Tandem Mass Tagging (TMT), allow for the precise quantification of thousands of proteins simultaneously. core.ac.uknih.gov This global protein stability profiling provides an unbiased assessment of a PROTAC's selectivity, identifying not only the intended target but also any unintended proteins that are degraded. nih.govharvard.edu This information is critical for developing safe and effective therapeutic agents.
Advanced Spectroscopic Techniques for Ligand-Protein Interaction Characterization
Understanding the binding events between the PROTAC, the target protein, and the E3 ligase is fundamental to rational PROTAC design. Several advanced spectroscopic techniques are employed to characterize these interactions and the formation of the ternary complex. core.ac.uk
Key techniques include:
Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the binding affinity and kinetics of molecular interactions in real-time. core.ac.uk It is used to determine the binding constants of the PROTAC to both the target protein and the E3 ligase individually.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon molecular binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), enthalpy (ΔH), and entropy (ΔS). core.ac.uk This technique is invaluable for understanding the driving forces behind ternary complex formation. youtube.com
Förster Resonance Energy Transfer (FRET): FRET-based assays can be used to monitor the formation of the ternary complex in solution. By labeling the target protein and the E3 ligase with a FRET pair, the proximity-induced FRET signal provides a direct measure of complex formation.
These techniques provide detailed insights into the biophysical properties of the PROTAC-mediated interactions, guiding the optimization of linker length and composition for enhanced ternary complex stability and degradation efficiency.
Molecular Modeling and Computational Chemistry Applications
Computational approaches play an increasingly important role in the design and optimization of PROTACs containing this compound. researchgate.net These methods provide valuable insights into the structural and dynamic aspects of PROTAC-mediated protein degradation.
Molecular Docking and Dynamics Simulations of Binding Events
Molecular docking simulations are used to predict the binding mode of this compound within the CRBN binding pocket. researchgate.netnih.gov These simulations help to understand the key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. researchgate.netresearchgate.net
Furthermore, molecular dynamics (MD) simulations provide a dynamic view of the ternary complex, allowing researchers to study its stability and conformational flexibility over time. nih.govresearchgate.net MD simulations can reveal how the PROTAC influences the interaction between the target protein and the E3 ligase and can help to rationalize the structure-activity relationships observed in experimental assays. nih.gov
Cryo-Electron Microscopy and X-ray Crystallography for Structural Elucidation of Complexes
High-resolution structural information is invaluable for understanding the molecular basis of PROTAC action. Cryo-electron microscopy (cryo-EM) and X-ray crystallography are powerful techniques used to determine the three-dimensional structures of PROTAC-mediated ternary complexes. nanoimagingservices.com
X-ray Crystallography: This technique has been instrumental in revealing the binding mode of thalidomide (B1683933) and its derivatives to CRBN. nih.govnih.govspring8.or.jp Crystal structures of CRBN in complex with thalidomide analogs have provided a detailed map of the binding pocket and the key residues involved in the interaction. nih.govacs.org This information has been crucial for the rational design of the thalidomide-based component of PROTACs.
Cryo-Electron Microscopy (Cryo-EM): Cryo-EM has emerged as a powerful tool for studying large and dynamic macromolecular complexes, making it well-suited for characterizing PROTAC-induced ternary complexes. nanoimagingservices.com Cryo-EM can provide structural snapshots of the entire complex, revealing the relative orientation of the target protein and the E3 ligase, as well as the conformation of the flexible linker. nanoimagingservices.comnanoimagingservices.com
These structural biology techniques provide the ultimate validation of computational models and offer unparalleled insights into the mechanism of action of PROTACs, paving the way for the design of next-generation protein degraders with improved potency and selectivity.
Future Directions and Emerging Research Avenues for Thalidomide 5 Propargyl Peg1 Oh Based Tools
Rational Design Principles for Enhanced PROTAC Potency and Selectivity
The efficacy of a PROTAC is not merely the sum of its parts but a complex interplay between the warhead, the E3 ligase ligand, and the connecting linker. For PROTACs constructed using Thalidomide-5'-propargyl-PEG1-OH, the rational design principles are a key focus of ongoing research to enhance their potency and selectivity.
The length and composition of the PEG linker are critical determinants of the stability and efficacy of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. nih.gov Studies have shown that variations in linker length, even by a few atoms, can significantly impact the degradation efficiency of the target protein. nih.gov For instance, in the context of Bruton's tyrosine kinase (BTK) degraders, longer linkers sometimes lack the positive cooperativity in ternary complex formation, a phenomenon attributed to the entropic cost of reduced PROTAC flexibility. explorationpub.com Conversely, some studies have demonstrated that longer PEG linkers can lead to more potent degradation of certain targets. nih.gov This highlights the necessity of empirical optimization of the linker for each specific target protein and warhead combination.
The attachment point of the linker to the thalidomide (B1683933) core is another crucial parameter. While this compound features a specific linkage, ongoing research is exploring alternative attachment points on the phthalimide (B116566) ring of thalidomide. springernature.com These modifications can alter the vector of the linker and, consequently, the orientation of the recruited target protein relative to the E3 ligase, which can influence both the efficiency and selectivity of ubiquitination.
Furthermore, modifications to the thalidomide scaffold itself are being investigated to fine-tune its binding affinity for CRBN and to potentially reduce off-target effects. explorationpub.com While alkylation of the glutarimide (B196013) nitrogen of thalidomide is known to abolish CRBN binding and is often used to create negative controls, more subtle modifications are being explored to enhance desired properties. springernature.com
Exploration of Novel E3 Ubiquitin Ligase Recruitment Strategies
Currently, the vast majority of thalidomide-based PROTACs, including those synthesized from this compound, are designed to recruit the E3 ubiquitin ligase Cereblon (CRBN). researchgate.net The thalidomide moiety of the molecule binds specifically to a hydrophobic pocket in CRBN, initiating the degradation cascade. nih.gov
However, the human genome encodes over 600 E3 ligases, each with its own substrate specificity and cellular expression profile. nih.gov A significant emerging research avenue is the exploration of strategies to recruit E3 ligases other than CRBN using thalidomide-based scaffolds. This could involve substantial re-engineering of the thalidomide molecule to alter its binding preference. While this area of research is still in its infancy and not widely reported, the potential to expand the repertoire of recruitable E3 ligases holds immense promise for developing PROTACs with improved tissue specificity and novel degradation activities. The development of such novel E3 ligase recruiters would open up new avenues for targeting proteins that may not be efficiently degraded via the CRBN pathway.
Development of Multifunctional Chemical Probes for Diverse Biological Questions
The propargyl group on this compound makes it an ideal candidate for "click chemistry," a set of biocompatible reactions that allow for the efficient and specific joining of molecular components. This feature extends its utility beyond the synthesis of simple PROTACs to the development of multifunctional chemical probes.
One promising application is the creation of fluorescent probes for imaging and studying CRBN in living cells. By attaching a fluorescent dye to the propargyl group, researchers can visualize the localization and dynamics of CRBN. For example, a fluorescent probe based on thalidomide, THD-1, has been developed for the detection and imaging of cysteine in living cells, showcasing the adaptability of the thalidomide scaffold for probe development. nih.gov Another example is Thalidomide-Cyanine 5, a fluorescent probe that binds with high affinity to the DDB1-CRBN complex and is suitable for use in Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays. tocris.combio-techne.com
Furthermore, the propargyl group can be used to attach photo-affinity labels. nih.gov These probes, upon exposure to light, can covalently bind to interacting proteins, allowing for the identification of novel binding partners of CRBN or the characterization of the ternary complex. This approach can provide valuable insights into the composition and dynamics of the protein complexes involved in targeted protein degradation. While specific examples utilizing the exact this compound molecule for these advanced probes are not yet widespread in the literature, the principle and its potential are clear.
Advancements in Understanding Ubiquitin Ligase Biology and Substrate Recognition
Tools derived from this compound are proving to be invaluable for dissecting the fundamental biology of E3 ubiquitin ligases, particularly CRBN. The ability to synthetically attach various "warheads" to this building block allows for the systematic exploration of the substrate scope of the CRBN E3 ligase complex when recruited by different PROTACs.
The formation of the ternary complex (E3 ligase:PROTAC:target protein) is a key determinant of successful protein degradation. researchgate.netdundee.ac.uk Biophysical techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and FRET are being employed to study the kinetics and thermodynamics of ternary complex formation using PROTACs synthesized from thalidomide-based precursors. springernature.comresearchgate.net These studies are revealing the importance of cooperativity in the binding of the PROTAC to both the E3 ligase and the target protein.
Moreover, the use of thalidomide and its derivatives has led to the discovery of "neosubstrates," proteins that are not normally targeted by CRBN but are recruited for degradation in the presence of the small molecule. bio-techne.com This has profound implications for understanding how the substrate specificity of an E3 ligase can be modulated. For example, the degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) by lenalidomide (B1683929), a thalidomide analog, is a key mechanism of its anti-myeloma activity. explorationpub.com Similarly, studies with thalidomide and its metabolites, such as 5-hydroxythalidomide, have identified the transcription factor PLZF as a neosubstrate whose degradation is linked to thalidomide's teratogenic effects. researchgate.net These discoveries, enabled by thalidomide-based chemical tools, are expanding our knowledge of the intricate regulatory networks governed by the ubiquitin-proteasome system.
Contribution to the Expansion of the "Undruggable" Proteome Concept
A significant portion of the human proteome, estimated to be over 80%, consists of proteins that lack a well-defined active site that can be targeted by traditional small molecule inhibitors. nih.gov These proteins, often referred to as "undruggable," include transcription factors, scaffolding proteins, and non-enzymatic proteins. The development of PROTACs, for which this compound is a key building block, represents a paradigm shift in our ability to target these previously intractable proteins. tocris.com
By hijacking the cell's natural protein disposal system, PROTACs can induce the degradation of a target protein without the need to inhibit its function directly. This has opened up a vast new landscape for therapeutic intervention. For example, PROTACs have been successfully developed to degrade the transcription factor STAT3 and the non-receptor protein tyrosine phosphatase SHP2, both of which are considered challenging drug targets. The catalytic nature of PROTACs means that a single molecule can induce the degradation of multiple target protein molecules, leading to potent biological effects at low concentrations. explorationpub.com
The continued development and application of PROTACs synthesized from versatile building blocks like this compound will undoubtedly lead to the degradation of a growing list of "undruggable" targets, offering new hope for the treatment of a wide range of diseases, including cancer, neurodegenerative disorders, and autoimmune diseases.
Q & A
Basic Research Questions
Q. What is the structural and functional role of Thalidomide-5'-propargyl-PEG1-OH in PROTAC design?
- Answer : The compound acts as a critical linker-conjugate in PROTACs, combining a thalidomide-derived cereblon-binding moiety (for E3 ligase recruitment) with a propargyl-PEG1-OH group that facilitates click chemistry conjugation to target protein ligands. The PEG1 spacer enhances solubility and reduces steric hindrance during ternary complex formation . Characterization typically involves HPLC, mass spectrometry, and NMR to confirm structural integrity.
Q. What synthetic strategies and purification methods are recommended for this compound?
- Answer : Synthesis involves coupling thalidomide derivatives with propargyl-PEG1-OH via amidation or esterification. Key steps include:
- Using TLC (silica gel, ethyl acetate/hexane mobile phase) to monitor reaction progress and identify impurities .
- Recrystallization from acetonitrile or ethanol to isolate the pure product.
- Validation via -NMR (e.g., verifying propargyl protons at δ 2.5–3.0 ppm) and LC-MS for molecular weight confirmation .
Q. Which analytical techniques are essential for assessing the purity and stability of this compound?
- Answer :
- Purity : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Impurity thresholds should align with USP guidelines (<0.5% for major unknown peaks) .
- Stability : Accelerated stability studies (40°C/75% RH for 1 month) coupled with mass spectrometry to detect hydrolytic or oxidative degradation products (e.g., PEG cleavage or propargyl oxidation) .
Advanced Research Questions
Q. How to design experiments evaluating PROTAC efficiency using this compound?
- Answer :
- In vitro : Co-incubate PROTACs with target cell lines (e.g., multiple myeloma MM.1S) and measure protein degradation via Western blot (e.g., IKZF1/3 at 48–72 hours). Include controls with excess thalidomide to confirm cereblon-dependent degradation .
- In vivo : Use xenograft models (e.g., NOD/SCID mice) to assess pharmacokinetics (plasma half-life via LC-MS) and pharmacodynamics (tumor volume reduction vs. vehicle) .
- Data Interpretation : Kaplan-Meier analysis for survival rates and Cox regression for hazard ratios .
Q. How to resolve contradictions in protein degradation efficiency between in vitro and in vivo models?
- Answer :
- Metabolic Stability : Test hepatic microsomal stability (e.g., human liver microsomes + NADPH) to identify CYP3A4-mediated oxidation of the thalidomide moiety, which may reduce in vivo activity .
- Tissue Penetration : Use fluorescently tagged PROTACs to quantify tumor vs. plasma concentrations via confocal microscopy or LC-MS .
- Redundancy Checks : Validate target engagement using cellular thermal shift assays (CETSA) in both models .
Q. How does the PEG1 linker length influence target protein degradation compared to longer PEG chains?
- Answer :
- Steric Effects : Shorter PEG1 linkers may improve ternary complex formation for smaller target proteins (e.g., BRD4), while longer PEG4 chains enhance flexibility for larger targets (e.g., BTK). Compare degradation EC50 values using SPR or NanoBRET binding assays .
- Solubility vs. Permeability : PEG1 balances aqueous solubility (critical for in vitro assays) and membrane permeability (via logP optimization). Use parallel artificial membrane permeability assays (PAMPA) to correlate linker length with cellular uptake .
Q. What strategies mitigate metabolic instability of this compound in cytochrome P450-rich environments?
- Answer :
- Structural Modifications : Introduce deuterium at oxidation-prone sites (e.g., thalidomide’s phthalimide ring) to slow CYP3A4 metabolism .
- Prodrug Approach : Mask the propargyl group with a cleavable ester, which is hydrolyzed intracellularly by esterases .
- Co-administration : Use CYP inhibitors (e.g., ketoconazole) in preclinical models to assess metabolic pathway dominance .
Methodological Notes
- Contradiction Analysis : When conflicting data arise (e.g., high in vitro activity but low in vivo efficacy), systematically evaluate variables such as protein binding, efflux transporter interactions (e.g., P-gp inhibition assays), and off-target effects via proteome-wide profiling .
- Statistical Rigor : For survival studies, ensure sample sizes are powered to detect ≥30% differences in event-free survival (α=0.05, β=0.2) and account for censoring in Kaplan-Meier curves .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
